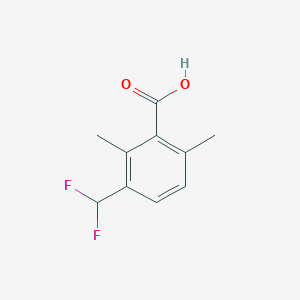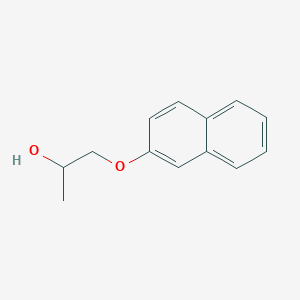
1-Naphthalen-2-yloxypropan-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Naphthalen-2-yloxy)propan-2-ol is an organic compound with the molecular formula C13H14O2 It is characterized by a naphthalene ring attached to a propanol group through an ether linkage
Applications De Recherche Scientifique
1-(Naphthalen-2-yloxy)propan-2-ol has diverse applications in scientific research:
Mécanisme D'action
Target of Action
A related compound, 3,3′-(hydrazine-1,2-diyl)bis(1-(naphthalen-2-yloxy)propan-2-ol), has been identified as an ecofriendly insecticidal agent
Mode of Action
The exact mode of action of 1-Naphthalen-2-yloxypropan-2-ol is currently unknown due to the lack of specific studies on this compound. Based on its structural similarity to other naphthalene derivatives, it may interact with its targets through hydrophobic interactions and hydrogen bonding .
Biochemical Pathways
Naphthalene derivatives are known to interact with various biochemical pathways, potentially affecting cellular processes such as signal transduction, protein synthesis, and cell cycle regulation
Pharmacokinetics
The physicochemical properties of naphthalene derivatives suggest that they may be lipophilic and thus able to cross biological membranes . This could potentially influence their bioavailability and distribution within the body.
Result of Action
Naphthalene derivatives are known to have various biological activities, including antimicrobial, anti-inflammatory, and insecticidal effects . The specific effects of this compound would depend on its specific targets and mode of action.
Action Environment
Environmental factors such as temperature, pH, and the presence of other chemicals can influence the action, efficacy, and stability of chemical compounds For instance, changes in pH can affect the ionization state of the compound, potentially influencing its solubility, absorption, and interaction with its targets Similarly, temperature can affect the compound’s stability and the rate of its interactions with its targets
Analyse Biochimique
Biochemical Properties
Naphthalene derivatives have been reported to display a wide range of biological activities, such as antimicrobial, antioxidant, cytotoxic, anti-inflammatory, and antiprotozoal . These properties suggest that 1-Naphthalen-2-yloxypropan-2-ol may interact with various enzymes, proteins, and other biomolecules, influencing biochemical reactions.
Cellular Effects
It’s crucial to note that the cellular effects of a compound are largely determined by its interactions with various cellular components and its influence on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Based on its structural similarity to other naphthalene derivatives, it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
There is currently no available data on the effects of different dosages of this compound in animal models .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-(Naphthalen-2-yloxy)propan-2-ol can be synthesized through several methods. One common approach involves the reaction of naphthalen-2-ol with epichlorohydrin in the presence of a base such as sodium hydroxide. The reaction proceeds via nucleophilic substitution, resulting in the formation of the desired product .
Industrial Production Methods: Industrial production of 1-(Naphthalen-2-yloxy)propan-2-ol typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or distillation to remove impurities and obtain the final product .
Analyse Des Réactions Chimiques
Types of Reactions: 1-(Naphthalen-2-yloxy)propan-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The ether linkage allows for substitution reactions, where the naphthalene ring can be modified with different substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions often involve reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) under appropriate conditions.
Major Products Formed:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted naphthalene derivatives.
Comparaison Avec Des Composés Similaires
Naphthalen-2-ol: Shares the naphthalene core but lacks the propanol group.
1-(Naphthalen-2-yloxy)propan-2-amine: Similar structure with an amine group instead of a hydroxyl group.
2-Naphthalen-1-yloxyethanol: Similar ether linkage but with an ethanol group instead of propanol.
Uniqueness: 1-(Naphthalen-2-yloxy)propan-2-ol is unique due to its specific ether linkage and propanol group, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry .
Propriétés
IUPAC Name |
1-naphthalen-2-yloxypropan-2-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14O2/c1-10(14)9-15-13-7-6-11-4-2-3-5-12(11)8-13/h2-8,10,14H,9H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRFTYQFLBDSZHG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC1=CC2=CC=CC=C2C=C1)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
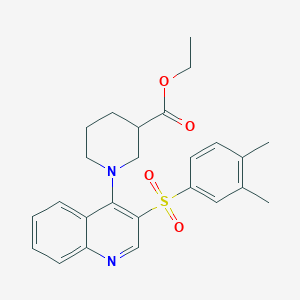
![3-Propan-2-yl-5-[[3-(pyridin-4-yloxymethyl)piperidin-1-yl]methyl]-1,2,4-oxadiazole](/img/structure/B2359436.png)
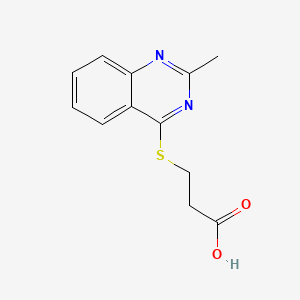

![(1H-benzo[d]imidazol-5-yl)(3-((furan-2-ylmethyl)sulfonyl)azetidin-1-yl)methanone](/img/structure/B2359440.png)
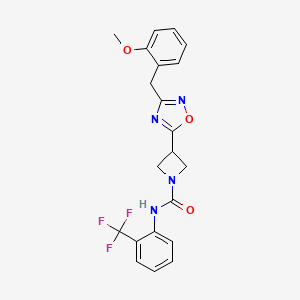
![N-[2-(1H-indol-3-yl)ethyl]-1-[6-(2-methoxyphenyl)pyridazin-3-yl]piperidine-3-carboxamide](/img/structure/B2359443.png)
![3-(4-Chlorophenyl)-5-(trifluoromethyl)-[1,2,4]triazolo[4,3-c]quinazoline](/img/structure/B2359445.png)
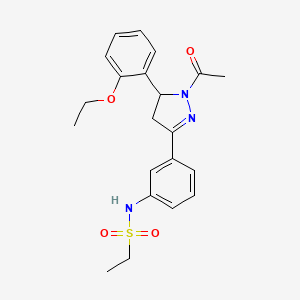
![N-(2-(tert-butyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-1-(4-chlorophenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B2359448.png)
![1-methanesulfonyl-N-{[1-(thian-4-yl)piperidin-4-yl]methyl}piperidine-4-carboxamide](/img/structure/B2359449.png)
![N-(1-cyanopropyl)-3-[(pyrrolidin-1-yl)methyl]benzamide](/img/structure/B2359452.png)

